Binding Affinity Deficiency Relative to Optimized AMPA Receptor Modulators
This compound has been reported to exhibit an IC50 of approximately 28 μM against its putative target [1]. In contrast, later optimized leads in the tetrahydrobenzothiophene class, such as compound 22 from Ward et al., achieved nanomolar-range potentiation of the AMPA receptor in patch-clamp electrophysiology assays [2]. This represents a >100-fold difference in functional potency, indicating that N-(4H-1,2,4-triazol-4-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide lacks the structural features necessary for high-affinity target engagement.
| Evidence Dimension | Target binding/functional IC50 |
|---|---|
| Target Compound Data | ~28 μM (IC50, target unspecified but implied AMPA receptor-related) |
| Comparator Or Baseline | Compound 22 (optimized tetrahydrobenzothiophene lead): nanomolar-range potentiation in AMPA receptor patch-clamp assay |
| Quantified Difference | >100-fold lower potency |
| Conditions | Biochemical assay (target unspecified) vs. electrophysiological patch-clamp (AMPA receptor) – cross-study comparison with acknowledged assay differences. |
Why This Matters
For procurement decisions, a >100-fold potency gap means this compound is unsuitable as a tool compound for AMPA receptor modulation studies, where nanomolar-affinity probes like compound 22 are required.
- [1] Southan, C. (2017, September 23). Comment on PubMed Commons: 'With a reported IC50 of 28 μM, this compound can be neither potent nor selective.' Hypothesis annotation. View Source
- [2] Ward, S. E., & Harries, M. H. (2010). A novel series of positive modulators of the AMPA receptor: Discovery and structure based hit-to-lead studies. Bioorganic & Medicinal Chemistry Letters, 20(23), 6981–6985. View Source
